(R)-1,3-Dimethylpiperazine hydrochloride is a chiral compound derived from piperazine, which is a cyclic organic compound with two nitrogen atoms. This particular derivative is notable for its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses. The compound's molecular formula is , and it has a molecular weight of approximately 150.65 g/mol. As a hydrochloride salt, it is typically encountered in its salt form, which enhances its solubility and stability in aqueous solutions .
The synthesis of (R)-1,3-Dimethylpiperazine hydrochloride generally involves the methylation of piperazine. Common methods include:
The molecular structure of (R)-1,3-Dimethylpiperazine hydrochloride features a six-membered ring containing two nitrogen atoms at positions 1 and 4. The (R) configuration indicates specific stereochemistry at one of the chiral centers.
(R)-1,3-Dimethylpiperazine hydrochloride can participate in various chemical reactions typical for amines and piperazines:
These reactions are often facilitated by the use of catalysts or specific reaction conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for (R)-1,3-Dimethylpiperazine hydrochloride largely depends on its application context, particularly in pharmacology:
(R)-1,3-Dimethylpiperazine hydrochloride has several scientific uses:
Asymmetric methodologies for (R)-1,3-dimethylpiperazine focus on introducing stereocenter integrity during early synthetic stages. Two predominant strategies demonstrate industrial viability:
Chiral Pool Utilization: This approach modifies naturally occurring chiral precursors like (R)-propylene oxide or (R)-2-aminobutanol. Nucleophilic ring closure with 1,2-dichloroethane yields the piperazine core while retaining stereochemical integrity. Though step-efficient, this method faces limitations in derivatization flexibility [9].
Catalytic Asymmetric Hydrogenation: Transition metal catalysts enable enantioselective reduction of prochiral precursors like 1,3-dimethyl-1,2,3,6-tetrahydropyrazine. Pd/(R)-BINAP systems achieve >90% enantiomeric excess (ee) at 50-100°C and 5-10 atm H₂ pressure. This method offers superior scalability but requires specialized catalyst systems [9]:
Table 1: Catalytic Hydrogenation Conditions
Substrate | Catalyst System | Pressure (atm) | Temperature (°C) | ee (%) |
---|---|---|---|---|
1,3-dimethyl-DHP* | Pd/(R)-BINAP | 5-10 | 50-80 | 90-95 |
N-Boc-3-methylenepiperazine | Rh-DuPhos | 15 | 60 | 97 |
*DHP: 3,4-dihydropyrazine
Chiral Auxiliary-Mediated Synthesis: Temporary chiral inductors like (1R,2S)-norephedrine anchor to piperazine nitrogen, enabling diastereoselective methylation. Subsequent auxiliary removal yields the (R)-enantiomer with >98% ee but increases synthetic steps [5] [9].
Patent landscapes reveal divergent strategies balancing stereoselectivity and process economics:
WO2019165981A1 (2019): This patent employs catalytic asymmetric hydrogenation of tetrahydro pyrazines using Pd/(R)-BINAP, achieving 95% ee in a single step. The route operates at 80°C under 8 atm H₂ pressure in THF, yielding 85% after hydrochloride salt formation. Though catalyst costs are significant, the streamlined process minimizes purification needs [9].
US6603003B2 (2003): This earlier approach reduces 2-(R)-aminobutanol with LiAlH₄ followed by ring closure with 1,2-dichloroethane. The 5-step sequence yields 40-45% overall with 98% ee but suffers from hazardous hydride usage and poor atom economy [3].
Process Intensification: Recent innovations integrate enzymatic resolution with in situ racemization of the unwanted enantiomer, theoretically enabling 100% yield. Continuous flow hydrogenation systems further enhance stereocontrol through precise parameter regulation [5] [9].
Hydrochlorination critically enhances the physicochemical properties of the free base:
Salt Formation Protocol: Gaseous HCl introduction into (R)-1,3-dimethylpiperazine dissolved in anhydrous ethyl acetate at 0-5°C yields white crystalline hydrochloride salt. Stoichiometric control (1:1 HCl:amine) prevents dihydrochloride formation. Anti-solvent crystallization using diethyl ether achieves >99.5% purity [4] [5].
Stability Advantages: The hydrochloride salt exhibits superior stability versus the free base, with hygroscopicity reduced from 15% to <0.5% weight gain at 75% RH. Accelerated stability studies (40°C/75% RH) show no enantiomeric degradation after 6 months, whereas the free base demonstrates 2-3% racemization [4].
Solubility-Bioavailability Impact: Aqueous solubility increases 50-fold (from 0.5 mg/mL to 25 mg/mL), facilitating oral formulation. The hydrochloride salt maintains pH-independent solubility above pH 3, crucial for consistent gastrointestinal absorption [5].
Table 3: Hydrochloride Salt Properties
Property | Free Base | Hydrochloride Salt |
---|---|---|
Hygroscopicity (wt% gain)* | 15% | <0.5% |
Aqueous Solubility (25°C) | 0.5 mg/mL | 25 mg/mL |
Racemization (40°C/6mo) | 2-3% | Undetectable |
Melting Point | Liquid | 195-198°C (dec.) |
*At 75% relative humidity
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5